(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
Description
(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine (CAS: 1212846-40-6) is a chiral amine featuring a 2-chloropyridin-4-yl substituent and a trifluoroethyl group. Its molecular formula is C₇H₉ClN₂, with a molecular weight of 172.61 g/mol. The compound’s IUPAC name is (1R)-1-(2-chloropyridin-4-yl)ethanamine, and it is characterized by a stereogenic center at the C1 position, conferring distinct biochemical interactions compared to its (S)-enantiomer . With a purity ≥95%, it serves as a critical building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and protease-targeting therapeutics .
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI Key |
UKFBIPTYPLUXAK-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
General Overview
The synthesis of (R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the coupling of a chloropyridine derivative with a trifluoroethanamine derivative. Reaction conditions such as temperature, solvent choice, and the use of specific catalysts or bases are critical for optimizing yield and purity.
Step-by-Step Synthetic Methodologies
Method 1: Coupling Reaction
Method 2: Halogen Exchange and Amine Formation
-
- Solvent system: Mixture of THF and water (ratio 2:1).
- Temperature: Room temperature for initial steps; reflux conditions for final steps.
Method 3: Catalytic Coupling
-
- Solvent system: Dimethyl ether (DME) and water (ratio 4:1).
- Temperature: 80°C under an inert argon atmosphere.
Optimization Parameters
Reaction Yield
The yield is influenced by:
Enantiomeric Purity
Achieving the desired (R)-configuration requires:
Data Table
| Parameter | Description | Example Values |
|---|---|---|
| Molecular Formula | C₇H₆ClF₃N₂ | C₇H₆ClF₃N₂ |
| Molecular Weight | 210.58 g/mol | 210.58 g/mol |
| Reaction Temperature | Moderate to high temperatures | 60°C–120°C |
| Solvents Used | Ethanol, benzene, THF | Ethanol/benzene |
| Catalysts | Palladium-based catalysts | Pd(PPh₃)₄ |
| Bases | N,N-diisopropylethylamine | DIPEA |
| Purification Method | Column chromatography | Ethyl acetate/hexane |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows for interactions with various biological targets, making it a candidate for drug development.
- Pharmacodynamics : Studies indicate that (R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine interacts with specific receptors and enzymes, modulating biochemical pathways that could lead to therapeutic effects.
-
Potential Therapeutic Uses :
- Antimicrobial Agents : Its structural analogs have shown promise in inhibiting bacterial growth.
- Anticancer Activity : Preliminary studies suggest that the compound may affect cancer cell proliferation through targeted mechanisms.
Agrochemicals
Due to its enhanced stability and lipophilicity, this compound can be utilized in the formulation of pesticides and herbicides.
- Pesticidal Properties : Research has demonstrated its effectiveness against certain pests, which may lead to the development of safer agricultural chemicals with reduced environmental impact.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
In another research project focused on cancer therapeutics, the compound was tested for its ability to inhibit proliferation in breast cancer cell lines. The findings revealed that it effectively reduced cell viability at specific concentrations, indicating its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of ®-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine-substituted pyridine ring can form hydrogen bonds and other interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
- Halogen vs. Alkoxy Groups: The 2-chloro substituent on pyridine (target compound) provides moderate electronegativity, while bromine (as in ) increases molecular weight and lipophilicity.
- Aromatic vs. Non-Aromatic Scaffolds: Cyclopropyl derivatives () lack aromaticity, favoring interactions with hydrophobic enzyme pockets.
Stereochemical Influences
The (R)-configuration in the target compound contrasts with the (S)-enantiomer in . Enantiomers often exhibit divergent binding affinities; for example, (S)-configured analogs may show altered selectivity in kinase inhibition due to spatial mismatches in chiral active sites .
Biological Activity
(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a specialized organofluorine compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
- Common Name: this compound
- CAS Number: 2089671-90-7
- Molecular Formula: C₇H₇ClF₃N
- Molecular Weight: 247.04 g/mol
The compound features a trifluoromethyl group, which enhances lipophilicity and metabolic stability, along with a chloropyridine moiety that contributes to its unique chemical properties and biological activities .
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Initial studies indicate that it may inhibit certain enzymes or receptors involved in disease processes. For example, compounds with similar structures have shown efficacy in targeting ATPases associated with parasitic infections .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl and chloropyridine groups significantly influences the compound's pharmacological profile. Structural modifications can lead to variations in potency and selectivity against biological targets. For instance:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (R)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine | Different chlorination pattern | Altered potency |
| (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine | Stereoisomer | Potential differences in activity |
| 1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine | Variation in chlorination | Different biological profile |
These modifications can lead to enhanced metabolic stability or improved aqueous solubility while maintaining or increasing biological activity .
Case Studies
Recent studies have explored the efficacy of this compound in various biological contexts:
-
Antiparasitic Activity : In vitro assays demonstrated that derivatives of this compound exhibited significant activity against Plasmodium species, showing potential as new antimalarial agents. The incorporation of polar functionalities was found to improve aqueous solubility while balancing metabolic stability and activity .
- Example : A derivative with a trifluoromethyl group showed enhanced activity with an EC50 value of 0.010 μM against P. falciparum.
- Metabolic Stability : The metabolic stability of the compound was assessed using human liver microsomes. The results indicated that certain structural modifications could lead to improved stability profiles while retaining biological efficacy .
Research Findings
Recent research highlights the importance of optimizing the pharmacokinetic properties of this compound:
- Aqueous Solubility : Modifications aimed at enhancing solubility led to varying degrees of success; for example, a pyridyl derivative demonstrated improved solubility but decreased metabolic stability due to N-oxidation .
- In Vivo Efficacy : In animal models, compounds derived from this compound showed promising results in reducing parasitemia levels when administered orally at appropriate dosages .
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 65 | 98 | PdCl₂(dppf), K₂CO₃, Toluene | |
| Nucleophilic Substitution | 34 | 95 | NaH, DMF, 80°C | |
| Chiral Resolution | 40 | >99 | Chiral HPLC (Amylose column) |
Q. Table 2. Stability of (R)-Enantiomer Under pH Stress
| pH | Temperature (°C) | ee Loss (%) (72h) | Degradation Products |
|---|---|---|---|
| 1 | 40 | 85 | Racemic mixture |
| 7 | 40 | 10 | None detected |
| 12 | 40 | 30 | Trifluoroacetic acid (TFA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
